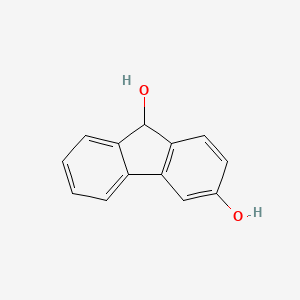

9H-Fluorene-3,9-diol

Description

Contextualization within Fluorene (B118485) Chemistry

The parent compound, 9H-fluorene, is a polycyclic aromatic hydrocarbon characterized by a five-membered ring fused between two benzene (B151609) rings. This rigid, planar structure imparts valuable characteristics to its derivatives, including thermal stability and unique photophysical properties. wikipedia.org The C9 position of the fluorene ring is particularly reactive, being weakly acidic (pKa = 22.6 in DMSO), which allows for the facile introduction of various functional groups. wikipedia.org

Fluorene and its derivatives are of significant interest due to their wide range of applications. They serve as building blocks for pharmaceuticals, agrochemicals, and dyes. Furthermore, their inherent fluorescence has made them key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of hydroxyl groups onto the fluorene skeleton, as in 9H-Fluorene-3,9-diol, is anticipated to modify its electronic properties and reactivity, opening avenues for new applications.

Significance of Dihydroxylated Fluorene Systems in Organic Synthesis and Materials Science

Dihydroxylated fluorene systems are a crucial class of compounds in both organic synthesis and materials science. The two hydroxyl groups can serve as versatile handles for a variety of chemical transformations, including etherification, esterification, and as nucleophiles in condensation reactions. This functionality allows for the incorporation of the rigid fluorene core into larger molecular structures and polymers.

In materials science, dihydroxylated fluorenes are particularly valued as monomers for the synthesis of high-performance polymers such as polycarbonates, polyesters, and polyethers. nih.gov These polymers often exhibit desirable properties inherited from the fluorene moiety, including high refractive indices, excellent thermal stability, and good optical transparency. nih.govgoogle.com For instance, 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (fluorene bisphenol) is a well-known monomer used to produce polymers with high glass transition temperatures and exceptional optical properties. The specific positioning of the hydroxyl groups in different isomers can significantly influence the geometry and properties of the resulting polymers.

Research Landscape of Fluorene Diol Isomers

The research landscape of fluorene diol isomers is varied, with some isomers having been extensively studied while others, like this compound, remain largely unexplored. The most prominent isomer is arguably 9,9-bis(4-hydroxyphenyl)fluorene, which is commercially available and widely used in the polymer industry. researchgate.net Another well-documented isomer is 9H-fluorene-2,7-diol, which has been investigated for its potential in creating novel polymeric materials. bldpharm.com

The synthesis of fluorene diols can be challenging and often requires multi-step procedures. Common strategies involve the oxidation of the corresponding fluorene derivative to a fluorenone, followed by the introduction of hydroxyl groups through various synthetic methodologies. nih.govbeilstein-journals.orgorganic-chemistry.org The regioselectivity of these reactions is a critical aspect, determining the final substitution pattern of the hydroxyl groups on the fluorene core.

The limited specific research into this compound presents an opportunity for future investigations. A thorough characterization of its physical and chemical properties, along with the development of efficient synthetic routes, could unlock its potential in the design of novel functional materials and complex organic molecules. The unique 3,9-substitution pattern may lead to materials with distinct properties compared to the more common 2,7- and 9,9-disubstituted isomers.

| Property | This compound |

| CAS Number | 1381944-22-4 |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Isomer | Substitution Pattern | Key Research Areas |

| 9,9-bis(4-hydroxyphenyl)fluorene | 9,9-disubstituted | High-performance polymers (polycarbonates, polyesters) |

| 9H-fluorene-2,7-diol | 2,7-disubstituted | Monomer for specialty polymers |

| This compound | 3,9-disubstituted | Largely unexplored, potential for novel materials |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVUUOPKYAQYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315415 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-22-4 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 9h Fluorene 3,9 Diol Systems

Polymerization Reactions Utilizing Fluorene (B118485) Diol Monomers

Fluorene diols and their derivatives are instrumental in creating advanced polymeric materials through various polymerization techniques. Their incorporation into polymer backbones or as initiating species allows for the fine-tuning of material properties, leading to applications in high-performance plastics, optoelectronics, and advanced materials.

Step-Growth Polymerization for Polyester Synthesis

Step-growth polymerization, a method where monomers react sequentially to form larger molecules, is a common route for synthesizing polyesters using diol and diacid (or diacid chloride) monomers. Fluorene-based diols have been effectively employed in this process to create polyesters with desirable characteristics. For instance, polyesters synthesized from fluorene-based diols, such as 2,2′-(((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(ethan-1-ol)) (referred to as F-diol in some literature), when reacted with diacid monomers, yield cardo-type polyesters. These polymers often exhibit high optical transparency, good solubility in common organic solvents, and notable thermal stability.

Research has demonstrated that polyesters derived from fluorene moieties can achieve high glass transition temperatures (Tg) and decomposition temperatures (Td). For example, polyesters synthesized from fluorene-based diacids and diols, or alkyl diols like ethylene (B1197577) glycol and 1,6-hexanediol, have shown Tg values ranging from approximately 40 °C to 116 °C, with thermal degradation onset temperatures (Td10) between 350 °C and 398 °C in a nitrogen atmosphere. Other studies involving fluorene-rich polyesters synthesized from 9,9-diarene-substituted fluorene diols and fluorene-based diacid chlorides reported even higher thermal stability, with Tg values from 109 °C to 217 °C and Td10 exceeding 400 °C. These polymers also display high refractive indices, typically around 1.65, contributing to their utility in optical applications.

Table 1: Properties of Step-Growth Synthesized Fluorene-Based Polyesters

| Monomer Type (Fluorene Derivative) | Polymer Type | Tg (°C) | Td10 (°C) (N₂) | Refractive Index | Molecular Weight (Mw) | References |

| Fluorene-based diacid + Alkyl/Fluorene diol | Cardo Polyester | 40–116 | 350–398 | 1.56–1.69 | 17–77 kDa | |

| 9,9-diarene-substituted fluorene diols + Fluorene-based diacid chlorides | Polyester | 109–217 | >400 | ~1.65 | 25,000–165,000 | |

| 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) + F-diacid | Polyester | 40–116 | 350–398 | 1.56–1.69 | 17–77 kDa |

Ring-Opening Polymerization

Ring-opening polymerization (ROP) is another significant polymerization technique. While direct ROP of 9H-Fluorene-3,9-diol as a monomer is not extensively documented, fluorene derivatives have been involved in ROP processes. For instance, a fluorene derivative, 9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluorene (BPF), has been utilized as an initiator in the ring-opening polymerization of DL-lactide to synthesize poly(DL-lactide) containing bisphenol fluorene structures. In this application, the hydroxyl groups on the BPF molecule initiate the ROP of lactide monomers, leading to the formation of functionalized polylactide copolymers. Studies have also explored spiroorthocarbonates derived from fluorene in cationic ring-opening polymerization.

Application as Radical Polymerization Initiators

Fluorene-based compounds can also function as initiators in radical polymerization. Notably, 9,9′-bifluorene-9,9′-diol (BFDOL) has been synthesized and investigated for its ability to initiate the radical polymerization of methyl methacrylate (B99206) (MMA). This study demonstrated that BFDOL can initiate MMA polymerization at temperatures as low as 40 °C in tetrahydrofuran (B95107) (THF). The mechanism proposed for initiation involves a hydrogen atom transfer process from the BFDOL molecule to the propagating radical species.

Spectroscopic Characterization Techniques in Fluorene Diol Research

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data detailing the vibrational modes of 9H-Fluorene-3,9-diol are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (1H) NMR Spectroscopy

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported in the available literature.

Carbon-13 (13C) NMR Spectroscopy

Specific ¹³C NMR chemical shift data for this compound are not documented in the available literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HSQC)

There are no published 2D NMR studies (COSY, NOESY, HSQC) for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used for the precise mass determination of molecules, enabling the elucidation of their elemental composition. In the study of fluorene (B118485) derivatives, HR-MS plays a crucial role in confirming the synthesis of the target compounds and identifying any byproducts.

Table 1: Representative HRMS Data for a Related Fluorene Derivative

| Compound | Ion | Calculated m/z | Found m/z |

| Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | [M+Na]+ | 353.1148 | 353.1148 |

Data sourced from studies on related 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides valuable insights into the electronic transitions and emissive properties of molecules. For fluorene derivatives, these techniques are fundamental in characterizing their potential for applications in optoelectronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The absorption spectra of fluorene and its derivatives are characterized by distinct bands arising from π-π* transitions within the aromatic system.

For fluorene derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the fluorene core. For example, the introduction of N-donor substituents at the C9 position of fluorene can lead to a significant redshift of the absorption bands. kyoto-u.ac.jp Studies on various fluorene derivatives have shown absorption maxima typically in the range of 300-400 nm. For instance, a series of symmetrical fluorene derivatives with different substituents at the C-2 and C-7 positions exhibited absorption maxima between 360 nm and 375 nm. nist.gov While specific absorption maxima for this compound are not explicitly detailed in the available literature, it is expected to exhibit characteristic π-π* transitions within this range, with the hydroxyl groups potentially influencing the precise absorption wavelengths.

Table 2: UV-Vis Absorption Maxima for Representative Fluorene Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

| Symmetrical fluorene derivative 1 | THF | 366 |

| Symmetrical fluorene derivative 2 | THF | 360 |

| Symmetrical fluorene derivative 3 | THF | 375 |

| Symmetrical fluorene derivative 4 | THF | 370 |

Data is illustrative of the absorption properties of the fluorene class of compounds. nist.gov

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is crucial for understanding the emissive properties of fluorene derivatives, which are often highly fluorescent. The emission spectra provide information about the energy of the excited state and the efficiency of the radiative decay process.

The fluorescence of fluorene derivatives is also highly dependent on their molecular structure. The emission maxima for a series of symmetrical fluorene derivatives were observed in the range of 418 nm to 430 nm. nist.gov The introduction of different functional groups can tune the emission color across the visible spectrum. The hydroxyl groups in this compound are expected to influence its photoluminescent properties, potentially leading to solvatochromic effects where the emission wavelength changes with the polarity of the solvent.

Table 3: Photoluminescence Emission Maxima for Representative Fluorene Derivatives

| Compound | Solvent | Emission Maxima (λ_em, nm) |

| Symmetrical fluorene derivative 1 | THF | 424 |

| Symmetrical fluorene derivative 2 | THF | 418 |

| Symmetrical fluorene derivative 3 | THF | 430 |

| Symmetrical fluorene derivative 4 | THF | 427 |

This data exemplifies the typical emission characteristics of fluorene-based molecules. nist.gov

Solid-State Characterization

X-ray Structural Determination (Crystallography)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is vital for understanding structure-property relationships in fluorene derivatives.

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on other 9,9-disubstituted fluorene derivatives. These studies reveal that the fluorene skeleton is nearly planar, and the molecular packing is influenced by intermolecular interactions such as C-H···π interactions. rsc.orgnih.govresearchgate.net For example, 9,9-bis(hydroxymethyl)-9H-fluorene crystallizes in the orthorhombic space group P2₁2₁2₁, with the fluorene unit exhibiting a slight twist. mdpi.com The crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde was found to have a P2₁/c space group. mdpi.comorgsyn.org These findings provide a basis for predicting the likely crystal packing and intermolecular interactions in this compound, where hydrogen bonding involving the hydroxyl groups would be expected to play a significant role.

Table 4: Crystallographic Data for Representative 9,9-Disubstituted Fluorene Derivatives

| Compound | Crystal System | Space Group |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P2₁/c |

| 3,9′-Bi(9H-fluorene) | Orthorhombic | P2₁2₁2₁ |

Data from crystallographic studies of related fluorene compounds. rsc.orgmdpi.comorgsyn.org

Surface and Interface Spectroscopic Analysis

The study of the surface and interface properties of this compound is crucial for applications where its interaction with other materials is important, such as in sensors or electronic devices. Techniques that probe the molecular orientation and electronic structure at surfaces can provide valuable insights.

While specific studies on the surface and interface spectroscopy of this compound are not available, research on related fluorene derivatives offers a glimpse into the methodologies that could be applied. For instance, surface-enhanced infrared and Raman spectroscopy (SEIRA and SERS) have been used to study the orientation of 2-nitrofluorene (B1194847) on metal surfaces. nih.gov Such techniques could be employed to understand how this compound adsorbs and orients itself on various substrates. The presence of hydroxyl groups in this compound suggests that it could exhibit interesting surface chemistry, potentially forming hydrogen bonds with surfaces, which could be investigated using techniques like X-ray photoelectron spectroscopy (XPS) to probe the elemental composition and chemical states at the surface. nih.gov

Further research is needed to specifically characterize the surface and interfacial properties of this compound to fully understand its potential in various applications.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to determine the energy levels of occupied molecular orbitals in the valence region. wikipedia.org The method is based on the photoelectric effect, where a sample is irradiated with a monochromatic beam of ultraviolet photons. rutgers.edu The energy of these photons is sufficient to cause the ejection of valence electrons. By measuring the kinetic energy of these emitted photoelectrons, the binding energy of the electrons within the material can be determined.

The primary information derived from a UPS experiment is the ionization potential (IP), which corresponds to the energy required to remove an electron from the HOMO level of a molecule to the vacuum level. For solid-state materials, this provides the energy of the HOMO level relative to the Fermi level and the vacuum level. In studies of fluorene-based polymers, such as poly(9,9′-dioctylfluorene) (F8), UPS has been instrumental in determining the HOMO energy level, which is a key parameter for assessing its potential as a hole-transport material. researchgate.net

For this compound, a UPS analysis would reveal the energy of its HOMO. The presence of electron-donating hydroxyl (-OH) groups on the fluorene core is expected to influence the electronic structure. These groups would likely raise the energy of the HOMO level compared to the unsubstituted 9H-fluorene, thereby lowering its ionization potential. This shift is a critical factor in determining the efficiency of hole injection and transport in a potential organic electronic device.

While specific experimental UPS data for this compound is not widely published, data from related fluorene compounds illustrate the typical values obtained.

| Compound | HOMO Level (eV) | Technique |

|---|---|---|

| Poly(9,9′-dioctylfluorene) (F8) | -5.8 | UPS |

| Poly(9,9′-dioctylfluorene-co-bis-N,N′-(4-butylphenyl)diphenylamine) (TFB) | -5.3 | UPS |

| 9H-fluorene (Calculated) | -6.22 | DFT |

Inverse Photoemission Spectroscopy (IPES)

Inverse Photoemission Spectroscopy (IPES), sometimes referred to as Inverse Photoelectron Spectroscopy, is a technique used to probe the density of unoccupied electronic states in a material. rutgers.eduresearchgate.net It can be considered the time-reversed process of photoemission. In an IPES experiment, a beam of monoenergetic electrons is directed at the sample surface. These electrons occupy previously empty states (such as the LUMO). The electrons then decay to lower energy levels, emitting photons in the process. The energy of these emitted photons is detected, providing a spectrum of the unoccupied electronic states above the Fermi level. ucm.esrutgers.edu

The key parameter obtained from IPES is the electron affinity (EA), which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org This measurement directly corresponds to the energy level of the LUMO. The combination of UPS and IPES provides a comprehensive picture of the electronic band structure, including the HOMO-LUMO gap, which is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net

For this compound, IPES would be used to determine the energy of its LUMO level. The functionalization with hydroxyl groups may also influence the LUMO energy, although typically less dramatically than the HOMO level. A complete UPS/IPES investigation would yield the transport gap of the material, a critical value for understanding its semiconducting properties and suitability for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below presents LUMO or electron affinity values for related fluorene compounds to provide context for the expected results from an IPES study.

| Compound | LUMO Level (eV) | Technique |

|---|---|---|

| Poly(9,9′-dioctylfluorene) (F8) | -2.4 | IPES |

| Poly(9,9′-dioctylfluorene-co-bis-N,N′-(4-butylphenyl)diphenylamine) (TFB) | -2.3 | IPES |

| 9H-fluorene (Calculated) | -1.99 | DFT |

Computational Chemistry and Theoretical Studies of 9h Fluorene 3,9 Diol Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules, providing insights into their behavior and potential applications. For 9H-Fluorene-3,9-diol, these studies typically involve determining optimized molecular geometries, electronic energy levels, and charge distributions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. DFT calculations allow for the determination of ground-state properties such as optimized molecular geometries, atomic charges, bond lengths, and electronic energy levels, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding a molecule's reactivity, electronic transitions, and potential for charge transport. While specific DFT studies on this compound are not extensively detailed in the provided search results, DFT is a standard tool for analyzing fluorene (B118485) derivatives, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) researchgate.netresearchgate.netnih.govresearchgate.net. Such studies on related fluorene systems have provided insights into electron cloud delocalization and energy levels researchgate.netresearchgate.netresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to predict the excited-state properties of molecules, particularly their optical absorption and emission spectra. This method is vital for understanding how a molecule interacts with light. TD-DFT calculations can provide excitation energies, oscillator strengths, and transition wavelengths, which correlate with experimental UV-Vis absorption spectra. Studies on fluorene derivatives have shown good agreement between TD-DFT predictions and experimental optical properties nih.govresearchgate.netsci-hub.se. For instance, TD-DFT has been used to study the optical properties of fluorene-based oligomers, revealing absorption bands and oscillator strengths researchgate.net. Similarly, TD-DFT has been applied to analyze the electronic structures and predict excitation energies of other fluorene scaffolds researchgate.netsci-hub.se.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility, stability, and dynamic processes. For a molecule like this compound, MD simulations could explore its preferred conformations in different environments, how it moves and fluctuates over time, and the energy barriers associated with conformational changes. While direct MD studies on this compound are not explicitly detailed in the provided search results, MD simulations are a standard technique for conformational analysis of organic molecules in various states, including their interactions within biological systems or material matrices nih.gov.

Theoretical Modeling of Charge Transport Mechanisms

Understanding how charges (electrons or holes) move through a material is critical for applications in organic electronics, such as organic solar cells and organic light-emitting diodes (OLEDs). Theoretical models are employed to predict and explain these transport phenomena.

Marcus Hopping Theory

Marcus theory is a fundamental framework used to describe electron transfer reactions, including charge hopping in molecular materials. It relates the rate of charge transfer to parameters such as the reorganization energy (λ) and the electronic coupling (transfer integral) between adjacent molecules or sites. According to Marcus theory, charge transport is viewed as a series of electron transfer events, and the rate is influenced by the energy required to reorganize the molecular and surrounding environment during the charge transfer process whiterose.ac.ukresearchgate.netdiva-portal.orguky.edu. Studies on fluorene derivatives have utilized Marcus theory to investigate hole transport properties, calculating parameters like reorganization energy and transfer integrals to predict charge mobility researchgate.netwhiterose.ac.ukresearchgate.net. These calculations help in designing materials with efficient charge transport capabilities for photovoltaic devices researchgate.netwhiterose.ac.ukdiva-portal.org.

Prediction of Reactivity and Reaction Mechanisms

Theoretical methods, particularly DFT, are extensively used to predict the reactivity of molecules and elucidate reaction mechanisms. This involves calculating activation energies, identifying transition states, and determining preferred reaction pathways. For this compound, such studies could predict its behavior in various chemical transformations, such as electrophilic aromatic substitution, oxidation, or reduction reactions. DFT calculations have been used to study the reactivity and selectivity patterns in the Friedel-Crafts acetylation of 9H-fluorene, providing insights into reaction mechanisms and product distributions researchgate.net. Theoretical studies on fluorene scaffolds have also explored acidity and potential reaction sites researchgate.net.

Advanced Applications of Fluorene Diols in Materials Science Research

Optoelectronic Technologies

Role in Photonic Applications and Light Manipulation

The distinctive electronic and photophysical characteristics of the fluorene (B118485) moiety make fluorene diols and their derived polymers valuable in photonic applications and light manipulation. Fluorene derivatives are known for their ability to undergo charge transfer and emit light in response to external stimuli, opening possibilities for their use in optoelectronic devices where precise control over light is essential chemblink.comsmolecule.com.

Specifically, fluorene-based polymers synthesized from precursors such as 9H-Fluorene-2,7-diol have demonstrated utility in organic semiconducting applications. These polymers serve as active components in Organic Photovoltaics (OPVs) and function as hole transport materials in Organic Light Emitting Diodes (OLEDs) smolecule.com. The conjugated structure of the fluorene core facilitates efficient charge transport and strong photoluminescence, properties crucial for the performance of OLEDs chemblink.com. Furthermore, the inherent electronic properties of fluorene derivatives make them candidates for advanced nanophotonic applications, where nanoscale structures are engineered to control light-matter interactions for applications in optical communications, sensing, and enhanced light absorption in solar energy devices chemblink.comeditverse.comeurekalert.org.

Polymer Chemistry and Engineering

Fluorene diols are instrumental in the synthesis of a new generation of polymers with tailored properties for demanding applications. Their incorporation into polymer backbones significantly influences thermal, optical, and mechanical characteristics.

Development of High Refractive Index Polymers

Fluorene diols serve as key monomers in the creation of polymers with exceptionally high refractive indices, a critical attribute for advanced optical components such as lenses, optical fibers, and displays acs.orgresearchgate.netresearchgate.netgoogle.comnih.gov. Polymers derived from fluorene-based monomers typically exhibit refractive indices in the range of 1.56 to 1.72 acs.orgresearchgate.netnih.gov. For instance, fluorene-based polyesters have demonstrated refractive indices around 1.65 , while poly(arylene thioether)s containing fluorene units can achieve values as high as 1.66 to 1.72 researchgate.netresearchgate.net. This property is often attributed to the rigid, planar structure of the fluorene core and the presence of aromatic rings, contributing to a high polarizability. The characteristic "cardo" structure found in many fluorene derivatives, where bulky substituents are attached to the central spiro carbon, further enhances refractive index and often leads to low birefringence researchgate.netresearchgate.net.

Table 1: Refractive Indices of Fluorene-Based Polymers

| Polymer Type/Structure | Refractive Index Range |

|---|---|

| Fluorene/Sulfone Polyesters | 1.56 – 1.69 |

| Poly(arylene thioether)s (PTEs) | 1.66 – 1.72 |

| Fluorene-based Polyesters (F-PEs) | 1.62 – 1.66 |

| Fluorene-based Polysiloxanes (F-PSiOs) | 1.64 – 1.66 |

| Fluorene-based Polyesters (general) | ~1.65 |

Synthesis of Thermally Stable Polymeric Materials

The fluorene backbone imparts significant thermal stability to polymers, making them suitable for applications requiring resistance to high temperatures acs.orgresearchgate.netresearchgate.netnih.govacs.org. Fluorene-based polymers and copolymers often exhibit excellent thermal degradation resistance, with 10% weight loss temperatures (Td10%) typically ranging from 350 °C to over 480 °C under inert atmospheres acs.orgresearchgate.netresearchgate.netnih.govacs.org. For example, certain fluorene and sulfone polyesters show resistance up to 350–398 °C before a 10% weight loss occurs acs.orgnih.govacs.org. Other studies report 5% weight loss temperatures (Td5%) for fluorene-containing polymers in the range of 424 °C to 544 °C researchgate.netresearchgate.net. The glass transition temperatures (Tg) of these materials also indicate good thermal performance, generally falling between 40 °C and 217 °C, depending on the specific polymer architecture acs.orgresearchgate.netresearchgate.netnih.govacs.org.

Table 2: Thermal Stability of Fluorene-Based Polymers

| Polymer Type/Structure | Thermal Stability Metric (e.g., Td10%) | Value Range (°C) |

|---|---|---|

| Fluorene/Sulfone Polyesters | Td10% | 350 – 398 |

| Poly(arylene thioether)s (PTEs) | Td10% | > 480 |

| Fluorene-based Polyesters (F-PEs) | Td5% | 424 – 447 |

| Fluorene-based Polyesters (general) | Td10% | > 400 |

| Polyarylates (from BHPFE monomers) | T10% | 399 – 447 |

Polymers for Antistatic Coatings

Fluorene-based polymers have found application in the development of antistatic coatings acs.orgnih.gov. The incorporation of fluorene diols into polymer structures can impart properties that facilitate the dissipation of static electrical charges. While specific mechanisms are not detailed, the inherent electronic characteristics of the fluorene core and the potential for functionalization make these polymers suitable for applications where static electricity buildup is undesirable.

Liquid Crystal Materials

The unique molecular structure of fluorene derivatives, including fluorene diols, makes them attractive components for liquid crystal (LC) materials smolecule.comtandfonline.com. Compounds incorporating fluorene units have been synthesized and investigated for their mesomorphic properties, with potential applications in light-emitting liquid crystal displays rsc.org. Fluorene and fluorenone moieties are recognized as effective building blocks for mesogenic compounds, influencing the formation and stability of liquid crystalline phases tandfonline.com. Specifically, fluorene diols can be used to synthesize new organic compounds that exhibit mesomorphic phenomena, contributing to the development of advanced liquid crystal technologies smolecule.com.

Compound List:

9H-Fluorene-3,9-diol

Fluorene diols

Fluorene-based polymers (FBPs)

Sulfone-based polymers (SBPs)

9,9-Diarylfluorene-based polymers

Poly(arylene thioether)s (PTEs)

Poly(ether ketone)s

Polysiloxanes

Polycarbonates

Polyimides

9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF)

9H-Fluorene-2,7-diol

2,7-Dihydroxy-9-fluorenone

2,7-Dibromo-9,9-dimethyl-9H-fluorene

2,2′-(((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(ethan-1-ol))

α-Cyanostilbene

Fluorinated terphenyls

Aliphatic diols (e.g., ethylene (B1197577) glycol, 1,6-hexanediol)

Future Directions and Emerging Research Avenues for 9h Fluorene 3,9 Diol

Exploration of Novel Synthetic Routes

The development of efficient and scalable synthetic methodologies is paramount to unlocking the potential of 9H-Fluorene-3,9-diol. Current synthetic strategies for other fluorene (B118485) diols often involve multi-step processes. Future research should prioritize the development of more direct and atom-economical routes.

Investigation of Undiscovered Chemical Transformations

The dual functionality of this compound, with its aromatic hydroxyl group and a secondary alcohol at the C9 position, suggests a rich and largely unexplored reactive landscape. The hydroxyl groups can undergo a variety of chemical transformations, including oxidation to form quinone-like structures and substitution with other functional groups.

Future studies should systematically explore these transformations. For example, the selective oxidation of either the C3 or C9 hydroxyl group could lead to the synthesis of novel fluorenone derivatives with tailored electronic properties. Furthermore, the potential for the diol to act as a ligand in coordination chemistry or as a monomer in polymerization reactions warrants thorough investigation.

Computational Design of Tailored Fluorene Diol Derivatives

Computational modeling and density functional theory (DFT) calculations will be instrumental in predicting the properties and reactivity of this compound and its derivatives. These theoretical studies can guide synthetic efforts by identifying promising molecular architectures with desired electronic and optical characteristics.

By simulating the impact of various substituents on the fluorene core, researchers can design tailored derivatives for specific applications. For example, computational screening could identify derivatives with optimized HOMO/LUMO energy levels for use as host materials in organic light-emitting diodes (OLEDs) or as non-linear optical materials.

Advanced Characterization Methodologies

A comprehensive understanding of the structure-property relationships of this compound necessitates the use of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry will be essential for structural elucidation, more sophisticated techniques will be required to probe its photophysical and electronic properties.

Techniques such as ultrafast transient absorption spectroscopy can unravel the dynamics of excited states, which is crucial for applications in optoelectronics. Furthermore, single-crystal X-ray diffraction studies will provide precise information about the molecular packing in the solid state, influencing its charge transport properties.

Integration into Next-Generation Functional Materials

The unique molecular architecture of this compound makes it a compelling building block for a new generation of functional materials. Its rigid and planar fluorene core, combined with the reactive hydroxyl groups, offers opportunities for creating materials with enhanced thermal stability and desirable electronic properties.

Future research should focus on incorporating this diol into polymers, dendrimers, and supramolecular assemblies. These materials could find applications in diverse fields, including organic electronics, where fluorene derivatives are already utilized in OLEDs, organic field-effect transistors (OFETs), and organic solar cells. ontosight.ai The spirocyclic nature of some fluorene derivatives, for instance, imparts high thermal stability and specific electronic properties, making them suitable as hole-transporting materials in perovskite solar cells. researchgate.net The exploration of this compound in similar contexts could lead to the development of materials with superior performance.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 9H-Fluorene-3,9-diol, and how can purity be validated?

- Methodology :

- Step 1 : Use melt copolymerization with 9H-Fluorene-9,9-dimethanol as a precursor, maintaining a temperature range of 142–145°C to ensure controlled reaction kinetics .

- Step 2 : Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted monomers.

- Step 3 : Validate purity using melting point analysis (lit. range: 142–145°C) and spectroscopic techniques (e.g., H NMR, FT-IR). Cross-reference with InChI/SMILES descriptors for structural confirmation .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 142–145°C | |

| Key NMR Peaks (δ) | ~3.8 ppm (–OH), ~7.2–7.8 ppm (aromatic protons) |

Q. How can spectroscopic data for this compound be systematically interpreted to confirm its structure?

- Methodology :

- UV-Vis : Monitor absorption bands at ~270–300 nm (aromatic π→π* transitions) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (CHO) and fragmentation patterns (e.g., loss of –OH groups) .

- FT-IR : Identify O–H stretching (3200–3600 cm) and C–O bending (1200–1300 cm) .

Advanced Research Questions

Q. How can this compound be integrated into functional polymers, and what are the design considerations?

- Methodology :

- Polymer Design : Use this compound as a diol monomer in polyimides or polyesters. Its rigid fluorene backbone enhances thermal stability, while hydroxyl groups enable crosslinking .

- Experimental Optimization :

- Vary stoichiometry of comonomers (e.g., dicarboxylic acids) to tune mechanical properties.

- Characterize thermal stability via TGA (decomposition >300°C) and solubility in aprotic solvents (DMF, NMP) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Data Reconciliation :

Cross-validate bioassays (e.g., antimicrobial, antioxidant) using standardized protocols (e.g., CLSI guidelines) .

Control stereochemical purity (e.g., via chiral HPLC), as impurities in diastereomers can skew results .

- Case Study : For megastigmane analogs (e.g., 5-Megastigmen-7-yne-3,9-diol), confirm activity using multiple cell lines and replicate studies to address variability .

Q. How can advanced chromatographic techniques improve quantification of this compound in complex matrices?

- Methodology :

- GC-MS : Derivatize hydroxyl groups with BSTFA/TMCS to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with a 5°C/min ramp from 50°C to 300°C .

- HPLC-DAD : Employ a C18 column with isocratic elution (acetonitrile/water, 60:40) and detect at 254 nm. LOD/LOQ: ~0.1 µg/mL .

- Data Table :

| Technique | LOD (µg/mL) | Recovery (%) |

|---|---|---|

| GC-MS | 0.05 | 92–98 |

| HPLC-DAD | 0.1 | 85–93 |

Q. What safety protocols are critical for handling this compound in catalytic applications?

- Methodology :

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (Classified Acute Tox. 4) .

- Avoid incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

- Waste Management : Neutralize waste with dilute NaOH before disposal to deactivate reactive intermediates .

Methodological Notes for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.